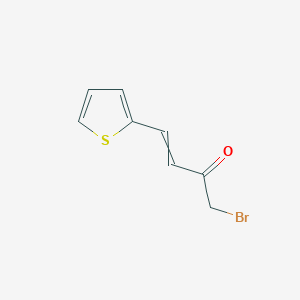
1-Bromo-4-(thiophen-2-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(thiophen-2-yl)but-3-en-2-one is an organic compound that features a bromine atom, a thiophene ring, and a butenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(thiophen-2-yl)but-3-en-2-one can be synthesized through several methods. One common approach involves the bromination of 4-(thiophen-2-yl)but-3-en-2-one. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(thiophen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the butenone structure can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 4-(thiophen-2-yl)but-3-en-2-one derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1-bromo-4-(thiophen-2-yl)butan-2-ol[][3].
Applications De Recherche Scientifique
1-Bromo-4-(thiophen-2-yl)but-3-en-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of thiophene-based polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(thiophen-2-yl)but-3-en-2-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets, such as enzymes or receptors, through its functional groups .
Comparaison Avec Des Composés Similaires
4-(Thiophen-2-yl)but-3-en-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-3-butene:
2-Bromo-1-(thiophen-2-yl)ethanone: Has a different carbon chain length, affecting its reactivity and applications.
Uniqueness: 1-Bromo-4-(thiophen-2-yl)but-3-en-2-one is unique due to the combination of the bromine atom, thiophene ring, and butenone structure. This combination provides a versatile platform for various chemical transformations and applications in multiple fields.
Propriétés
Numéro CAS |
923025-56-3 |
|---|---|
Formule moléculaire |
C8H7BrOS |
Poids moléculaire |
231.11 g/mol |
Nom IUPAC |
1-bromo-4-thiophen-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H7BrOS/c9-6-7(10)3-4-8-2-1-5-11-8/h1-5H,6H2 |
Clé InChI |
CPZKSDWEONFCLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C=CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B14187333.png)

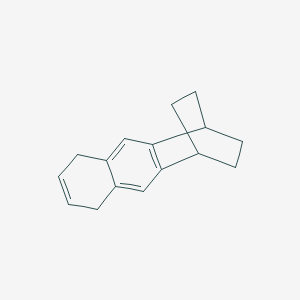

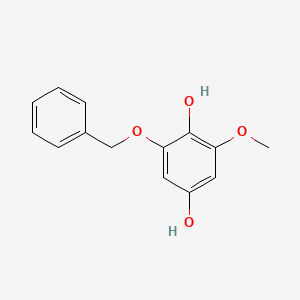
![1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene](/img/structure/B14187383.png)
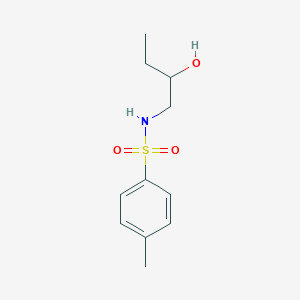

![1,1'-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene]](/img/structure/B14187395.png)
![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14187407.png)
![[5-Methyl-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14187417.png)
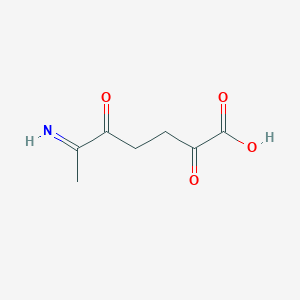
![N-[4-(hexylamino)phenyl]hexanamide](/img/structure/B14187419.png)
